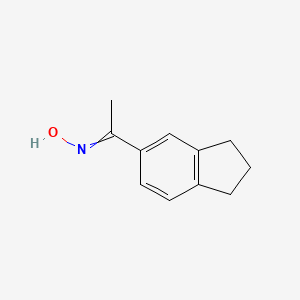

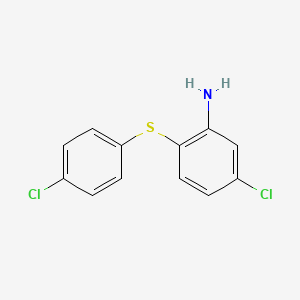

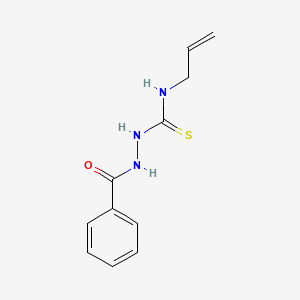

![molecular formula C18H14O5 B1305284 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid CAS No. 99007-90-6](/img/structure/B1305284.png)

2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid

説明

“2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” is a chemical compound with the molecular formula C18H14O5 . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Molecular Structure Analysis

The molecular structure of “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can be used to identify the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” include a predicted boiling point of 529.0±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .科学的研究の応用

Synthetic Approaches and Applications

6$H$-Benzo[$c$]chromen-6-ones, which share structural similarities with the compound , serve as core structures in secondary metabolites with considerable pharmacological importance. Due to their limited natural availability, synthetic procedures for these compounds are essential. Literature describes various synthetic protocols, including Suzuki coupling reactions and metal or base-catalyzed cyclization, highlighting their significance in developing pharmacologically active molecules. These synthetic approaches are crucial for exploring the potential applications of such compounds in scientific research, especially in pharmacology and medicinal chemistry (Mazimba, 2016).

Environmental Fate and Effects

Another area of research involving similar compounds includes the study of their environmental fate and effects, such as the sorption of phenoxy herbicides to soil, organic matter, and minerals. These studies are vital for understanding how such compounds interact with the environment, influencing soil chemistry and potentially affecting water sources (Werner, Garratt, & Pigott, 2012).

Chemical Properties and Reactions

The environmental and aquatic effects of a series of C4 and C8 oxo-process chemicals have been investigated, emphasizing the importance of understanding the chemical properties and reactions of such compounds. This knowledge aids in assessing their potential environmental impacts, including biodegradability and toxicity to aquatic life (Staples, 2001).

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, including 2-oxo-3-cyanopyridine derivatives, play a critical role in drug development due to their diverse biological activities. Such compounds are explored for their potential as anticancer, antibacterial, and antifungal agents, among others. The high reactivity of these scaffolds makes them valuable as chemical intermediates in various organic syntheses, demonstrating the broad applicability of heterocyclic compounds in developing new therapeutic agents (Ghosh et al., 2015).

将来の方向性

The future directions for “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological properties. Given the wide range of biological properties exhibited by coumarin derivatives , there is potential for extensive research in this area.

作用機序

Mode of Action

It’s known that many chromene derivatives interact with various cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Chromene derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid . .

特性

IUPAC Name |

2-(4-oxo-3-phenylchromen-7-yl)oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(18(20)21)23-13-7-8-14-16(9-13)22-10-15(17(14)19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWAAQBZVLXILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912907 | |

| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid | |

CAS RN |

99007-90-6 | |

| Record name | Propanoic acid, 2-((4-oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099007906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

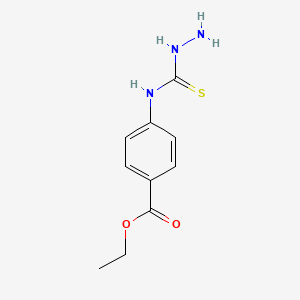

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)